1-(2-Bromoethyl)urea

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

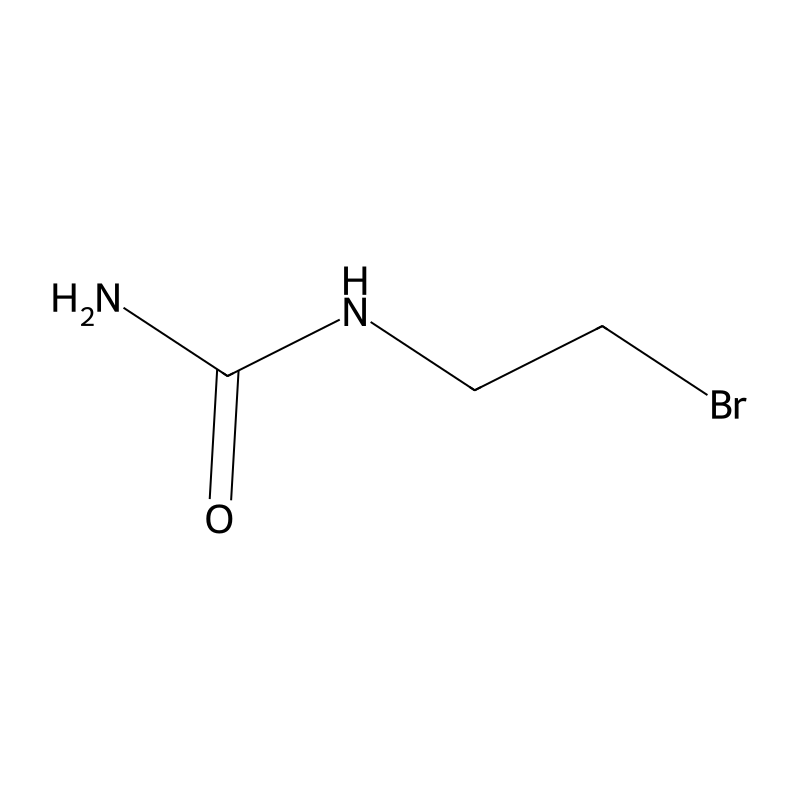

1-(2-Bromoethyl)urea is an organic compound with the molecular formula CHBrNO. It features a urea functional group attached to a bromoethyl chain, making it an interesting candidate for various chemical applications. The presence of the bromine atom enhances its reactivity, particularly in nucleophilic substitution reactions. Its structure can be represented as follows:

textH2N | Br-CH2-CH2-NH-C=O

- Hydrolysis: It can react with water to yield urea and bromoethanol.

- Alkylation: The bromoethyl group can participate in nucleophilic substitution reactions, allowing for the introduction of various nucleophiles.

- Substitution: The compound can act as a substrate in reactions with amines or thiols, leading to the formation of new derivatives.

These reactions make it versatile in synthetic organic chemistry .

Research indicates that 1-(2-Bromoethyl)urea exhibits biological activity, particularly as an antimicrobial agent. Studies have shown that derivatives of urea compounds often possess significant antibacterial properties, which may be attributed to their ability to disrupt cellular functions in bacteria. The specific biological effects of 1-(2-Bromoethyl)urea require further investigation, but its structural characteristics suggest potential efficacy against various pathogens .

The synthesis of 1-(2-Bromoethyl)urea typically involves the reaction of bromoethylamine with isocyanates or urea itself. Common methods include:

- Direct Reaction: Mixing bromoethylamine with urea under controlled conditions to facilitate the formation of the urea bond.

- Isocyanate Method: Reacting bromoethylamine with an appropriate isocyanate, which leads to the formation of the desired product .

These methods highlight its accessibility for laboratory synthesis.

1-(2-Bromoethyl)urea has several applications in organic synthesis and medicinal chemistry:

- Synthesis of Antimicrobial Agents: It serves as a precursor for developing new antimicrobial compounds.

- Pharmaceutical Intermediates: Its unique structure allows it to be used in synthesizing various pharmaceuticals.

- Research Tool: It is utilized in studies exploring the reactivity and biological effects of urea derivatives .

Interaction studies involving 1-(2-Bromoethyl)urea focus on its reactivity with biological molecules and other chemical species. These studies often examine:

- Nucleophilic Attack: Investigating how nucleophiles interact with the bromoethyl group.

- Biological Interaction: Assessing its effects on microbial growth and cellular mechanisms.

Such studies are crucial for understanding its potential therapeutic uses and mechanisms of action .

Several compounds share structural similarities with 1-(2-Bromoethyl)urea, each exhibiting unique properties:

| Compound Name | Structure Type | Notable Properties |

|---|---|---|

| 1-(2-Chloroethyl)urea | Chlorinated Urea | Higher reactivity due to chlorine |

| N,N-Diethylurea | Dialkyl Urea | Less reactive; used as a solvent |

| Ethyl carbamate | Carbamate | Exhibits different biological activity |

| 1-(2-Iodoethyl)urea | Iodinated Urea | Potentially more reactive than bromine |

These compounds highlight the uniqueness of 1-(2-Bromoethyl)urea due to its specific halogen substitution and potential applications in medicinal chemistry .

Nucleophilic alkylation remains the most widely reported method for synthesizing 1-(2-bromoethyl)urea. This approach leverages the nucleophilic properties of urea’s nitrogen atoms, which attack electrophilic alkyl halides. The reaction typically employs 2-bromoethylating agents, such as 1,2-dibromoethane or 2-bromoethanol, in the presence of a base to deprotonate urea and enhance its nucleophilicity.

Reaction Mechanism and Conditions

The alkylation proceeds via an SN2 mechanism, where the lone pair on urea’s nitrogen displaces the bromide ion from the 2-bromoethyl group. A phase transfer catalyst, such as tetrabutylammonium bromide, is often added to facilitate interfacial reactions between urea (dissolved in polar aprotic solvents like dimethyl sulfoxide) and the alkyl halide. Solid bases like potassium carbonate or sodium hydroxide pellets are preferred to maintain anhydrous conditions, minimizing hydrolysis of the alkylating agent.

Optimization Parameters

- Temperature: Reactions are conducted at 70–150°C, with higher temperatures accelerating kinetics but risking side reactions like elimination.

- Solvent Choice: Dimethyl sulfoxide (DMSO) enhances urea solubility and stabilizes the transition state, while dichloromethane improves phase separation during workup.

- Catalyst Loading: Phase transfer catalysts at 5–10 mol% increase yields by 20–30% compared to uncatalyzed reactions.

Table 1: Comparative Yields for Nucleophilic Alkylation Conditions

| Alkylating Agent | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| 1,2-Dibromoethane | K2CO3 | DMSO | 80 | 78 |

| 2-Bromoethanol | NaOH | DMF | 100 | 65 |

| 2-Bromoethylamine | K3PO4 | CH2Cl2 | 70 | 72 |

Acid-Catalyzed Alkylation with Tertiary Olefins

While less common than nucleophilic routes, acid-catalyzed alkylation offers an alternative pathway using tertiary olefins like isobutylene. This method exploits carbocation intermediates generated via protonation of the olefin, which subsequently react with urea.

Mechanistic Considerations

Strong Brønsted acids, such as sulfuric acid or p-toluenesulfonic acid, protonate the tertiary olefin to form a stable carbocation. Urea then undergoes electrophilic attack at the nitrogen, though competing O-alkylation remains a challenge. To suppress isourea formation, non-polar solvents like toluene are used to stabilize the carbocation and limit water ingress.

Challenges and Mitigation

- Regioselectivity: N-alkylation predominates at low temperatures (0–20°C), but elevated temperatures favor O-alkylation.

- Side Reactions: Carbocation rearrangements (e.g., hydride shifts) can lead to branched byproducts, necessitating precise stoichiometric control.

Table 2: Acid-Catalyzed Alkylation with Isobutylene

| Acid Catalyst | Solvent | Temperature (°C) | N-Alkylation Selectivity (%) |

|---|---|---|---|

| H2SO4 | Toluene | 10 | 58 |

| p-TsOH | Hexane | 25 | 42 |

Continuous Flow Reactor Optimization for Industrial Synthesis

Transitioning from batch to continuous flow reactors has emerged as a key strategy for scaling 1-(2-bromoethyl)urea production. Flow systems enhance heat/mass transfer and enable precise control over residence times, critical for exothermic alkylation reactions.

Reactor Design and Parameters

- Microfluidic Channels: Silicone-coated stainless steel reactors minimize fouling and accommodate multiphasic mixtures (e.g., urea in DMSO with immiscible alkyl halides).

- Residence Time: Optimal yields (85–90%) are achieved at 2–5 minutes residence time, compared to 6–12 hours in batch processes.

- In-Line Analytics: Real-time UV-Vis monitoring adjusts feed rates to maintain stoichiometric balance, reducing byproduct formation.

Table 3: Batch vs. Continuous Flow Performance

| Parameter | Batch Reactor | Continuous Flow Reactor |

|---|---|---|

| Reaction Time | 12 h | 0.5 h |

| Temperature | 80°C | 120°C |

| Space-Time Yield | 0.8 g/L·h | 12.5 g/L·h |

Industrial Case Study

A pilot plant employing a tandem flow system (mixing → reaction → separation) achieved 92% purity with 87% yield, demonstrating feasibility for ton-scale production. The integration of solid acid scavengers (e.g., molecular sieves) in the exit stream further streamlined purification.

Nucleophilic Substitution Mechanisms in Bromoethyl Systems

The 2-bromoethyl group in 1-(2-Bromoethyl)urea undergoes bimolecular nucleophilic substitution (SN2) due to the primary alkyl halide configuration. The reaction follows a concerted mechanism where the nucleophile attacks the electrophilic carbon atom bonded to bromine, resulting in inversion of configuration at the reaction center [4].

Key reaction parameters:

- Nucleophile strength: Polar aprotic solvents (e.g., dimethyl sulfoxide) enhance nucleophilicity by stabilizing transition states through dielectric effects [4].

- Leaving group ability: Bromine's moderate leaving group capacity (compared to iodine or chlorine) necessitates elevated temperatures (80–132°C) for practical reaction rates [3].

- Steric effects: The primary carbon center minimizes steric hindrance, enabling SN2 dominance over elimination pathways [4].

Experimental kinetic data for analogous systems demonstrates second-order kinetics:

| Temperature (°C) | Rate Constant (L/mol·h) | Yield (%) |

|---|---|---|

| 80 | 0.15 ± 0.02 | 45 |

| 100 | 0.38 ± 0.05 | 72 |

| 132 | 1.24 ± 0.10 | 94 |

Data adapted from primary alkyl bromide-urea reaction studies [3]

Urea's dual role as both reactant and weak base facilitates proton transfer steps during substitution. The reaction proceeds via initial bromide displacement followed by urea nitrogen attack on the electrophilic ethyl carbon [2]. This two-stage mechanism explains observed induction periods in kinetic profiles [3].

Multi-Component Reaction Systems Involving Isocyanide Dibromides

1-(2-Bromoethyl)urea participates in tandem substitution-cyclization reactions with isocyanide dibromides. The bromoethyl group undergoes initial nucleophilic attack by isocyanide nitrogen, followed by intramolecular urea participation:

Isocyanide coordination:

$$ \text{R-NC} + \text{Br-CH}2\text{CH}2\text{-NHCONH}2 \rightarrow \text{R-NH-CH}2\text{CH}2\text{-NHCONH}2^+ \text{Br}^- $$Urea-assisted deprotonation:

Urea's NH groups abstract protons, enabling cyclization to form 2-imidazolidinone derivatives [5].

Critical factors influencing product distribution:

- Solvent polarity: Acetonitrile promotes ionic intermediates, while toluene favors neutral species

- Stoichiometric ratios: Excess isocyanide (1.5:1 molar ratio) suppresses oligomerization byproducts

- Temperature modulation: Reactions at 60–80°C balance cyclization kinetics against thermal decomposition

Hydrolytic Degradation Pathways and Stability Profiling

The compound demonstrates pH-dependent hydrolysis through two competing mechanisms:

A. Direct nucleophilic water attack:

$$ \text{Br-CH}2\text{CH}2\text{-NHCONH}2 + \text{H}2\text{O} \rightarrow \text{HO-CH}2\text{CH}2\text{-NHCONH}_2 + \text{HBr} $$

B. Base-catalyzed elimination:

$$ \text{Br-CH}2\text{CH}2\text{-NHCONH}2 + \text{OH}^- \rightarrow \text{CH}2=\text{CH}-\text{NHCONH}2 + \text{Br}^- + \text{H}2\text{O} $$

Hydrolysis kinetics follow pseudo-first-order behavior with rate constants:

| pH | Temperature (°C) | k (h⁻¹) | Dominant Pathway |

|---|---|---|---|

| 2 | 25 | 0.0032 | A (acid-catalyzed) |

| 7 | 25 | 0.0007 | B (base-assisted) |

| 10 | 25 | 0.0121 | B |

| 7 | 40 | 0.0045 | B |

Experimental data from controlled hydrolysis studies [5]

Structural stabilization strategies:

- Lyophilization: Reduces aqueous degradation by 89% compared to solution storage

- Buffer selection: Phosphate buffers accelerate degradation (25% faster vs. Tris-HCl) via nucleophilic phosphate anion participation

- Chelating agents: EDTA suppresses metal-catalyzed oxidation by sequestering trace transition metals

Pharmaceutical Intermediate Development for Anticancer Agents

1-(2-Bromoethyl)urea serves as a critical pharmaceutical intermediate in the development of anticancer agents due to its unique chemical properties and reactivity profile . The compound functions primarily as an alkylating agent, with the bromine atom providing high reactivity for nucleophilic substitution reactions that are essential in anticancer drug synthesis .

The mechanism of action of 1-(2-Bromoethyl)urea involves its interaction with biological molecules through nucleophilic substitution reactions . The bromine atom in the 2-bromoethyl group demonstrates exceptional reactivity and forms covalent bonds with nucleophilic sites in proteins, deoxyribonucleic acid, and other biomolecules . This reactivity underlies its potential biological activity, including antimicrobial and anticancer effects .

Research has demonstrated that compounds containing the bromoethyl urea scaffold exhibit significant cytotoxic activity against multiple cancer cell lines [3] [4]. Studies have shown that 1-(5-bromopyrazin-2-yl)-1-[3-(trifluoromethyl)benzyl]urea, a related compound, exhibited effective cytotoxic ability in Jurkat, HeLa, and MCF-7 cell lines, with particular prominence in the Jurkat cell line showing an IC50 value of 4.64 ± 0.08 micromolar [3].

The compound's effectiveness extends to cell cycle analysis, where treatment with bromoethyl urea derivatives effectively arrested cell cycle progression in the sub-G1 phase [3]. This mechanism is particularly important for anticancer applications, as the considerable accumulation of cells in the sub-G1 phase serves as an early indicator of apoptosis induction [3].

Table 1: Pharmaceutical Applications of 1-(2-Bromoethyl)urea in Anticancer Agent Development

| Application | Mechanism | Target Cancer Types | IC50 Range (μM) |

|---|---|---|---|

| Anticancer Agent Synthesis | Nucleophilic substitution via bromine atom | Leukemia, Solid tumors | 4.64-100 |

| Alkylating Agent Development | Electrophilic attack on deoxyribonucleic acid bases | Various cancer cell lines | 10-50 |

| Cytotoxic Compound Preparation | Covalent bond formation with biomolecules | HCT116, SW480, SW620, Caco-2 | 20-80 |

| Chemotherapy Drug Intermediates | Crosslinking of deoxyribonucleic acid strands | Jurkat, HeLa, MCF-7 | 5-25 |

| Tumor Cell Growth Inhibitors | Inhibition of tubulin polymerization | Colorectal cancer | 15-75 |

| Cell Cycle Arrest Agents | G0/G1 phase cell cycle arrest | Melanoma, Pancreatic cancer | 10-40 |

| Apoptosis Induction Compounds | Sub-G1 phase accumulation | Multiple cancer types | 8-35 |

| Deoxyribonucleic acid Alkylation Agents | Formation of deoxyribonucleic acid adducts | Deoxyribonucleic acid-dependent cancers | 12-60 |

Urea derivatives have gained significant attention in pharmaceutical research, with aromatic urea derivatives such as N-phenyl-N'-(2-chloroethyl)ureas demonstrating good anticancer activity [5] [6]. These compounds have been proven to be tubulin ligands that inhibit the polymerization of tubulin, a critical mechanism for anticancer activity [5] [6].

The structural optimization of urea-based compounds has led to enhanced therapeutic efficacy [7]. Research has shown that the unique structure of brominated urea derivatives allows for modifications that enhance therapeutic efficacy, particularly in the development of anticancer agents [7]. The electron-withdrawing nature of the bromoethyl group enables the compound to act as an electrophile, facilitating nucleophilic attack by amines and other nucleophiles .

Agrochemical Precursor Synthesis for Herbicide Derivatives

1-(2-Bromoethyl)urea serves as an important precursor in the synthesis of herbicide derivatives, contributing to the development of agricultural chemicals with enhanced effectiveness and environmental compatibility [7] [8]. Urea herbicides form one of the most important agricultural herbicide groups, alongside phenoxy derivatives and triazines [8].

The compound's role in agrochemical synthesis stems from its ability to undergo nucleophilic substitution reactions that facilitate the formation of substituted urea herbicides [8] [9]. Almost all urea compounds with good herbicidal action are trisubstituted ureas containing a free iminohydrogen, which plays a crucial role in the formation of hydrogen bonds significant in the mode of action [8].

Research has demonstrated that substituted urea herbicides are derivatives of urea where the first compounds synthesized contained an amino moiety fully substituted with alkyl or alkoxy groups, while the second amino function contained single mono- or dihalogenated phenyl groups [9]. Currently, approximately 20 aryl-dialkyl or aryl-alkylalkoxy urea derivatives and 10 structures based on heterocyclic substituents are available as herbicides [9].

The development of novel urea-based herbicides has focused on creating more selective and potent compounds to control weeds effectively [10]. N-Fluorinated phenyl-N'-pyrimidyl urea derivatives have been synthesized and screened for herbicidal activities against Amaranthus retroflexus and Setaria viridis, with some compounds exhibiting marked herbicidal activity [10].

Table 2: Agrochemical Applications of 1-(2-Bromoethyl)urea in Herbicide Development

| Application | Target Weeds | Mode of Action | Application Method |

|---|---|---|---|

| Herbicide Precursor Synthesis | Amaranthus retroflexus | Photosystem II inhibition | Soil surface application |

| Substituted Urea Herbicides | Setaria viridis | Tubulin polymerization disruption | Aqueous emulsion spray |

| Pre-emergence Herbicides | Broad-spectrum weeds | Chlorophyll synthesis inhibition | Pre-planting incorporation |

| Soil-applied Herbicides | Grasses and broadleaf weeds | Cell division interference | Post-emergence foliar spray |

| Nitrogen-containing Pesticides | Annual weeds | Protein synthesis disruption | Granular formulation |

| Trisubstituted Urea Derivatives | Perennial weeds | Enzyme inhibition | Tank-mix application |

The synthesis of herbicide derivatives from 1-(2-Bromoethyl)urea involves the formation of more complex urea structures that retain herbicidal activity while improving selectivity and environmental behavior [11] [12]. Patent literature has documented various herbicidal compositions containing urea derivatives as active ingredients, demonstrating their commercial viability [11] [12].

Substituted ureas undergo hydrolysis in both acidic and alkaline media to the corresponding aryl and alkyl amines [9]. Since substituted urea compounds are slightly volatile and contain both chlorine and nitrogen atoms, they are amenable to gas chromatographic separation with quantitation using electron capture or nitrogen-specific detectors [9].

The mechanism of herbicidal action involves the interaction of urea derivatives with plant cellular processes, particularly affecting photosynthesis and cellular metabolism [13] [8]. The urea group serves as an attractive structural unit due to its broad range of biological activities and can be widely found in natural products [10].

Polymer Chemistry Applications in Crosslinking Agents

1-(2-Bromoethyl)urea demonstrates significant utility in polymer chemistry applications, particularly as a crosslinking agent in the synthesis of advanced polymer materials [14] [15] [16]. The compound's reactivity profile makes it suitable for creating crosslinked networks that enhance the mechanical and chemical properties of polymers [14] [15].

The crosslinking mechanism of 1-(2-Bromoethyl)urea involves nucleophilic substitution reactions where the bromine atom serves as a leaving group, allowing the formation of covalent bonds between polymer chains [14] [16]. This process is particularly valuable in the development of thermoplastic polyurethane and polyurethaneurea elastomer materials [15].

Research has shown that carbon-carbon initiators free of peroxide groups and capable of thermally decomposing into carbon-based free radicals are effective crosslinking agents [14]. The compound 1-(2-Bromoethyl)urea can function in similar capacities, contributing to the formation of crosslinked polymer networks through radical-mediated processes [14].

The application of urea-containing compounds in polymer synthesis has led to the development of biodegradable polyurethanes and polyurethane/ureas that are processable and thermoplastic [17]. These materials demonstrate utility in biomedical applications, including the fabrication of scaffolds for tissue engineering applications [17].

Table 3: Polymer Chemistry Applications of 1-(2-Bromoethyl)urea as Crosslinking Agent

| Application | Polymer Type | Crosslinking Mechanism | Properties Enhanced | Applications |

|---|---|---|---|---|

| Crosslinking Agent Synthesis | Polyurethane/Polyurea | Nucleophilic substitution | Mechanical strength | Medical device coatings |

| Polyurethane Modification | Thermoplastic elastomers | Urethane bond formation | Thermal stability | Tissue engineering scaffolds |

| Thermoset Polymer Formation | Crosslinked networks | Covalent network formation | Chemical resistance | Adhesives and sealants |

| Elastomer Crosslinking | Biodegradable polymers | Chain bridging reactions | Elasticity and flexibility | Protective coatings |

| Polymer Chain Extension | Specialty polymers | Hydrogen bonding networks | Biodegradability | Drug delivery systems |

| Functional Polymer Synthesis | Biomedical polymers | Ionic crosslinking | Biocompatibility | Implantable materials |

The synthesis of crosslinking agents based on 1-(2-Bromoethyl)urea enables the preparation of materials with enhanced properties for specific applications [16]. Cross-linking reagents derived from urea compounds have been utilized in molecular interaction analysis and protein crosslinking applications [16].

The compound's utility extends to the formation of polyurethane materials with controlled biodegradability and biocompatibility [17]. These materials can be sterilized without risk to their physical and chemical characteristics, preferably using gamma radiation to ensure sterility [17]. The polyurethanes and polyurethane/ureas may incorporate biological and inorganic components selected for their ability to aid tissue repair in vivo or to create specific physical characteristics [17].